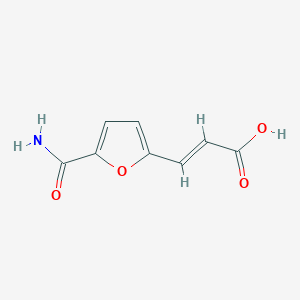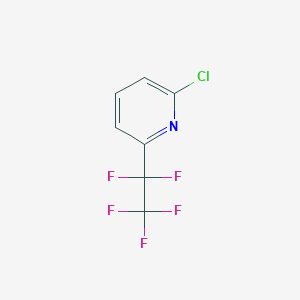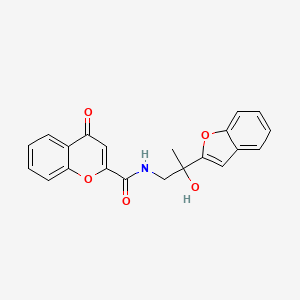
N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-4-oxo-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-4-oxo-4H-chromene-2-carboxamide is a useful research compound. Its molecular formula is C21H17NO5 and its molecular weight is 363.369. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Structure and Synthesis
- The compound's crystal structure has been characterized through X-ray diffraction, revealing intermolecular hydrogen bonds leading to dimer formation and intramolecular π-π interactions, contributing to its stability and potential functionalities (Anuradha et al., 2012).
Synthetic Applications and Methodologies
- A modular approach involving Claisen rearrangement and ring-closing metathesis has been developed for synthesizing benzofurans, 2H-chromenes, and benzoxepines, showcasing the compound's relevance in accessing various phenylpropanoid natural products (Kotha & Solanke, 2022).
- Novel isocyanide-based three-component synthesis in water has been described for preparing 9Hfuro[2,3-f]chromene-8,9-dicarboxylates, demonstrating an efficient and green synthetic procedure (Rostami-Charati et al., 2012).
Advanced Materials and Chemical Analysis
- Synthesis and application of molecular probes for detecting hydroxyl radicals produced by gamma rays in aqueous solutions highlight the compound's potential in radiobiological research and as a DNA-binding fluorescent indicator (Singh et al., 2008).
- Novel spiropyran derivatives related to this compound have been synthesized, exhibiting chelatofore functionalities with potential applications in smart materials and molecular recognition (Bulanov et al., 2009).
Bioactive Compounds and Potential Therapeutic Applications
- Synthesis and anticholinesterase activity of coumarin-3-carboxamides bearing tryptamine moiety have been studied, indicating significant activity towards acetylcholinesterase, suggesting therapeutic potentials (Ghanei-Nasab et al., 2016).
Miscellaneous Applications
- Synthesis of chromanes and 4H-chromenes exploring the oxidation of 2H-chromenes highlights innovative pathways for creating structurally diverse molecules, potentially useful in various scientific and industrial applications (Ahmad & Silva, 2012).
Mechanism of Action
Target of Action
Benzofuran compounds, a key structural component of this compound, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been found to exhibit significant cell growth inhibitory effects in different types of cancer cells
Biochemical Pathways
Given the broad range of biological activities exhibited by benzofuran compounds , it is likely that multiple pathways are affected, leading to downstream effects such as cell growth inhibition.
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the more recent compounds
Result of Action
Benzofuran derivatives have been found to exhibit significant cell growth inhibitory effects in different types of cancer cells . This suggests that the compound may lead to inhibition of cell growth at the molecular and cellular level.
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. It’s worth noting that changes in lifestyle and environmental factors have been linked to the occurrence of cancer , indicating that these factors could potentially influence the compound’s efficacy.
Biochemical Analysis
Biochemical Properties
Benzofuran derivatives have been shown to interact with various enzymes, proteins, and other biomolecules . For instance, a benzofuran derivative was found to produce a significant inhibitory effect on Src kinase .
Cellular Effects
Some benzofuran derivatives have shown promising results against certain types of experimental cancers .
Molecular Mechanism
Benzofuran derivatives have been shown to exert their effects at the molecular level through various mechanisms . For instance, some benzofuran derivatives have been found to inhibit or activate enzymes, bind to biomolecules, and cause changes in gene expression .
Temporal Effects in Laboratory Settings
Benzofuran derivatives have been synthesized and studied under various conditions . For example, a benzofuran derivative was successfully synthesized via photoinduced 6π-electrocyclization .
Dosage Effects in Animal Models
Some benzofuran derivatives have been tested in animal models . For instance, BPAP was tested in two different doses in a mouse lung adenocarcinoma xenograft model, showing significant inhibition of tumor growth at both doses .
Metabolic Pathways
Benzofuran derivatives have been found to be involved in various metabolic pathways . For example, a benzofuran derivative was biosynthesized from dibenzofuran through co-metabolic degradation in a lateral dioxygenation pathway .
Transport and Distribution
Some benzofuran derivatives have been studied for their transport and distribution . For example, a benzofuran derivative was administered orally and dermally in rats, suggesting potential routes of distribution .
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-4-oxochromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO5/c1-21(25,19-10-13-6-2-4-8-16(13)27-19)12-22-20(24)18-11-15(23)14-7-3-5-9-17(14)26-18/h2-11,25H,12H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBXJEILMMNIALD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC(=O)C2=CC=CC=C2O1)(C3=CC4=CC=CC=C4O3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide](/img/structure/B2771270.png)
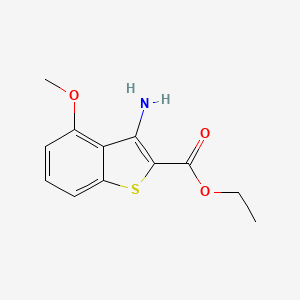
![Ethyl 4-(2-((2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)amino)-2-oxoethyl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2771272.png)
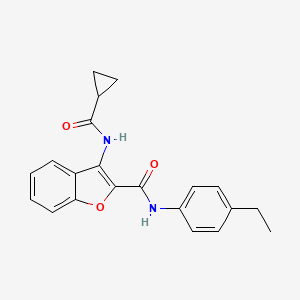

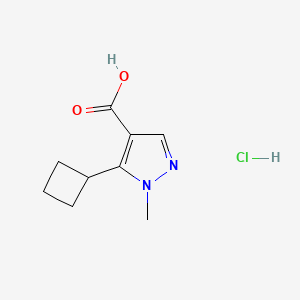
![2-[(4-FLUOROPHENYL)SULFANYL]-N-{4H,6H,7H-PYRANO[4,3-D][1,3]THIAZOL-2-YL}ACETAMIDE](/img/structure/B2771277.png)
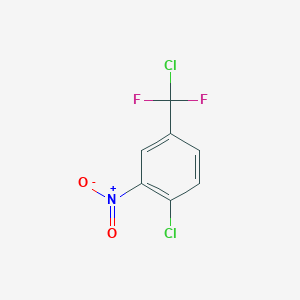
![3-Methyl-6-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridazine](/img/structure/B2771284.png)
![ethyl 3-(8-(3-chloro-2-methylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2771285.png)
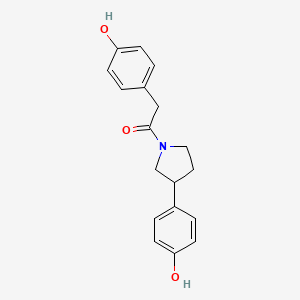
![N-(4-ethoxyphenyl)-2-{[5-hydroxy-6-(4-methylbenzyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B2771289.png)
